
2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized through a multi-step reaction process.
科学的研究の応用
Photodynamic Therapy Applications
2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, as a derivative of benzenesulfonamide, shows potential in the field of photodynamic therapy (PDT). A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their utility in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. The study suggests these compounds could serve as potent Type II photosensitizers for cancer treatment in PDT due to their significant photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Potential
Compounds containing the benzenesulfonamide moiety, similar to 2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, have been investigated for their antitumor potential. For instance, Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives and assessed their anticancer effects on various cancer cell lines. Among these compounds, derivatives exhibited significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, highlighting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Synthetic Chemistry and Polymerization Catalysts
In the realm of synthetic chemistry, derivatives of benzenesulfonamide, akin to 2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, have been explored for their role in catalyzing polymerization reactions. Skupov et al. (2007) reported on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, indicating the versatility of benzenesulfonamide derivatives in facilitating polymer synthesis (Skupov et al., 2007).
Antibacterial Applications
Additionally, the antibacterial properties of benzenesulfonamide derivatives have been investigated. A study by Abbasi et al. (2019) synthesized a series of benzenesulfonamides and evaluated their biofilm inhibitory action against Escherichia coli. Some compounds were found to be potent inhibitors, showcasing the potential of benzenesulfonamide derivatives in developing antibacterial agents (Abbasi et al., 2019).
特性
IUPAC Name |
2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c1-16-11-4-2-3-5-12(11)18(14,15)13-8-10-6-7-17-9-10/h2-7,9,13H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXUIIQWLOSCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

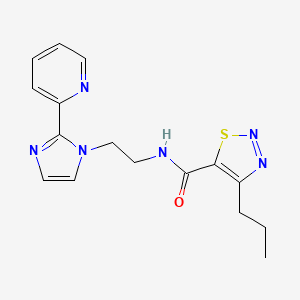

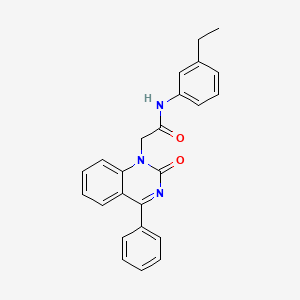
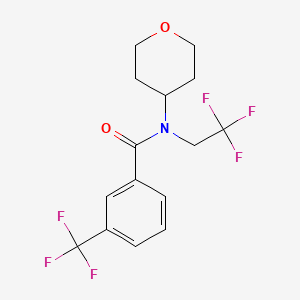
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
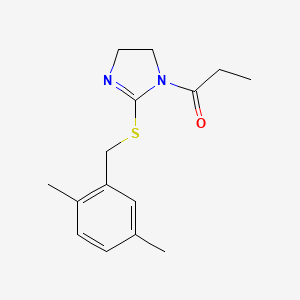
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)
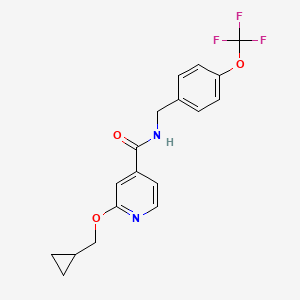

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)